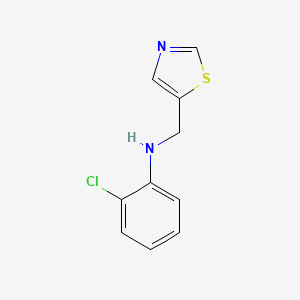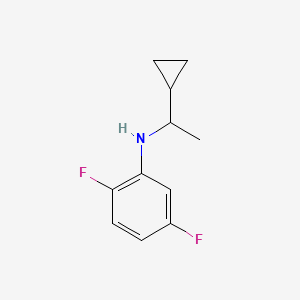
N-(1-cyclopropylethyl)-2,5-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-2,5-difluoroaniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a difluoroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields and is widely used due to its efficiency and selectivity.
Industrial Production Methods
Industrial production of N-(1-cyclopropylethyl)-2,5-difluoroaniline may involve large-scale cyclopropanation reactions using similar catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields . Additionally, the use of fluorinated acetate salts in the preparation of difluorocyclopropanes is a notable method due to its rapid and efficient nature .
化学反応の分析
Types of Reactions
N-(1-cyclopropylethyl)-2,5-difluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(1-cyclopropylethyl)-2,5-difluoroaniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which N-(1-cyclopropylethyl)-2,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group and difluoroaniline moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological activities and pathways, making the compound a valuable tool in medicinal chemistry and pharmacology .
類似化合物との比較
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the cyclopropyl group and has been studied for its potential as an NLRP3 inflammasome inhibitor.
Cyclopropylamines: These compounds are structurally similar and are used in various synthetic and medicinal applications.
Uniqueness
N-(1-cyclopropylethyl)-2,5-difluoroaniline is unique due to the presence of both the cyclopropyl group and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3 |
InChIキー |
JERSVVAXCRPLLK-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



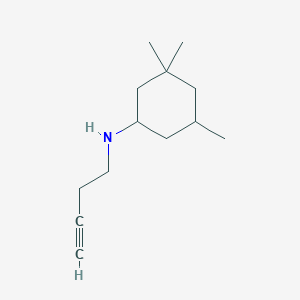
amine](/img/structure/B13314296.png)

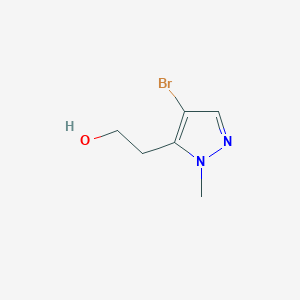

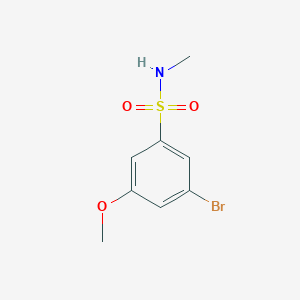
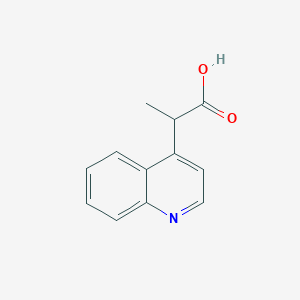
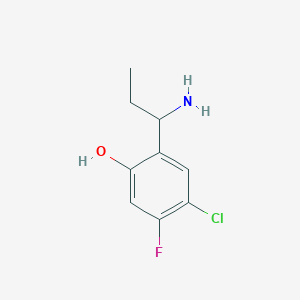

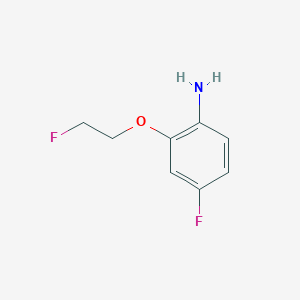
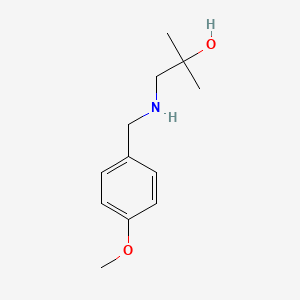
![BenzylN-[3-(chlorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13314352.png)
